molecular formula C5H5ClOS B3045330 (2-Chlorothiophen-3-yl)methanol CAS No. 105114-80-5

(2-Chlorothiophen-3-yl)methanol

Cat. No. B3045330
CAS RN: 105114-80-5
M. Wt: 148.61 g/mol
InChI Key: FESBOVOYXJZFOX-UHFFFAOYSA-N
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Description

“(2-Chlorothiophen-3-yl)methanol” is a chemical compound with the CAS Number: 105114-80-5 and Molecular Weight: 148.61 . It is also known by its IUPAC name (2-chlorothiophen-3-yl)methanol .


Molecular Structure Analysis

The InChI code for “(2-Chlorothiophen-3-yl)methanol” is 1S/C5H5ClOS/c6-5-4(3-7)1-2-8-5/h1-2,7H,3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Chlorothiophen-3-yl)methanol” appears as a white to yellow sticky oil to solid substance . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Gas-Phase Reaction Enhancement

(2-Chlorothiophen-3-yl)methanol significantly enhances the gas-phase reaction of 2-chlorothiophene with hydrogen sulfide. This reaction leads to 2-thiophenethiol and bis(2-thienyl) sulfide. Methanol increases the reaction's selectivity for the thiol at higher temperatures, achieving a conversion rate of 98% and yielding more thiophenethiol than bis(2-thienyl)sulfide under optimal conditions (É. Deryagina et al., 2002).

2. Methanol in Aza-Piancatelli Rearrangement

Methanol plays a crucial role in the aza-Piancatelli rearrangement when combined with furan-2-yl(phenyl)methanol derivatives and 2-aminothiophenol. This process efficiently produces 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, featuring good yields and high selectivity (B. Reddy et al., 2012).

3. Photocatalytic Synthesis

3-Alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones undergo photocatalytic reorganization in methanol, leading to angular pentacyclic compounds. This method represents a green and convenient synthesis approach for specific organic compounds (Aarti Dalal et al., 2017).

4. Methanol's Impact on Lipid Dynamics

Methanol is shown to significantly affect lipid dynamics in biological and synthetic membranes. This understanding is crucial in the study of transmembrane proteins/peptides, as methanol can influence bilayer composition, crucial for cell survival and protein reconstitution (Michael H. L. Nguyen et al., 2019).

5. Palladium Catalyzed C-H Halogenation

(6-Amino-2-chloro-3-fluorophenyl)methanol is prepared using palladium-catalyzed iterative C-H halogenation reactions, demonstrating advantages over traditional methods, such as higher yields, better selectivity, and practicality (Xiuyun Sun et al., 2014).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

(2-chlorothiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-5-4(3-7)1-2-8-5/h1-2,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESBOVOYXJZFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596665
Record name (2-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105114-80-5
Record name (2-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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